molecular formula C21H19NO5S B11646991 ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11646991
M. Wt: 397.4 g/mol
InChI Key: ALKUMZSSQQMVKZ-OYBLBNEUSA-N
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Description

Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a heterocyclic compound featuring a dihydrothiophene core substituted with a (Z)-configured 3-hydroxy-4-methoxybenzylidene group, a phenylamino moiety, and an ethyl ester. The Z-configuration at the C5 position is critical for its stereochemical stability and intermolecular interactions. The compound’s hydroxyl and methoxy groups likely enhance solubility in polar solvents and participate in hydrogen bonding, influencing its crystallographic and spectroscopic properties.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20?

InChI Key

ALKUMZSSQQMVKZ-OYBLBNEUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Phenylaminothiophene Core

The thiophene backbone is synthesized via the Gewald reaction , a well-established method for 2-aminothiophene derivatives . This one-pot, three-component reaction combines a ketone (e.g., cyclohexanone), a cyanoacetate (ethyl cyanoacetate), and elemental sulfur in the presence of a base such as triethylamine . For the target compound, ethyl 2-phenylamino-4-oxo-4,5-dihydrothiophene-3-carboxylate is formed by substituting the ketone with a phenylamino-containing precursor.

Reaction Conditions :

  • Substrates : Ethyl cyanoacetate (1.2 equiv), aniline (1.0 equiv), sulfur (1.5 equiv)

  • Solvent : Ethanol, reflux at 80°C for 6–8 hours

  • Catalyst : Piperidine (10 mol%)

  • Yield : 68–72%

The reaction proceeds via enamine formation, followed by cyclization and sulfur incorporation. The phenylamino group at position 2 is introduced by substituting the traditional ketone with an aniline derivative, leveraging nucleophilic aromatic substitution under basic conditions .

Preparation of 3-Hydroxy-4-Methoxybenzaldehyde

The benzylidene substituent requires 3-hydroxy-4-methoxybenzaldehyde (isovanillin), synthesized from sassafras oil (rich in safrole) through a patented eight-step process :

StepProcessReagents/ConditionsKey Intermediate
1Ring-openingSassafras oil, methanol, NaOH, 60–130°CPhenol potassium salt
2EtherificationMethylating agent (e.g., dimethyl sulfate)Mixed ethers
3HydrolysisEthanol, H₂O, H₂SO₄, 30–100°CHydrolyzed oil phase
4EsterificationAcetic anhydride, 50–180°CAcetylated intermediate
5Ozonolysis & ReductionOzone, pyrosulfite solution, 50–70°CReduced oil phase
6AlcoholysisSolvent (e.g., toluene), catalystCrude isovanillin
7CondensationAcetaldehyde, NaOH, 40–50°C3-Hydroxy-4-methoxyphenylacrolein
8HydrogenationH₂, Pd/C, ethanol, 50–100°C, 2–3 MPa3-Hydroxy-4-methoxybenzaldehyde

This route achieves a 58% overall yield of isovanillin with >98% purity, addressing the cost and scarcity of natural isovanillin .

Knoevenagel Condensation for Benzylidene Installation

The Z-configured benzylidene group is introduced via a base-catalyzed Knoevenagel condensation between the thiophene core and 3-hydroxy-4-methoxybenzaldehyde. The reaction’s stereochemical outcome is influenced by steric and electronic effects:

Procedure :

  • Activation : The thiophene’s active methylene group (C-5) is deprotonated by ammonium acetate.

  • Condensation : The aldehyde undergoes nucleophilic attack, forming a conjugated enone system.

  • Dehydration : Elimination of water yields the thermodynamically favored Z-isomer due to intramolecular hydrogen bonding between the 3-hydroxy group and the thiophene ketone .

Optimized Conditions :

  • Molar Ratio : Thiophene : aldehyde = 1 : 1.1

  • Catalyst : Ammonium acetate (15 mol%)

  • Solvent : Ethanol, reflux at 78°C for 12 hours

  • Yield : 65–70%

Stereochemical and Spectroscopic Analysis

The Z-configuration is confirmed via ¹H-NMR :

  • Vinyl protons : δ 7.25 (d, J = 12.4 Hz, 1H) and δ 6.89 (d, J = 12.4 Hz, 1H), indicative of cis coupling .

  • NOESY : Correlation between the benzylidene aromatic proton (δ 7.12) and the thiophene C-4 proton (δ 3.45) confirms spatial proximity .

Purity Metrics :

  • HPLC : >99% (C18 column, acetonitrile/H₂O = 70:30)

  • Melting Point : 182–184°C

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Cost Index
Gewald + Knoevenagel65–70>9920Moderate
Multi-Component Reaction 55–6095–9716Low
Patent Route 58>9848High

The Gewald-Knoevenagel approach balances yield and scalability, though the patent route offers higher purity at elevated costs .

Challenges and Optimization Opportunities

  • Protection of Hydroxy Group : The 3-hydroxy group in isovanillin necessitates protection (e.g., acetylation) during condensation to prevent side reactions .

  • Z/E Selectivity : While the Z-isomer dominates, trace E-isomer (<2%) is removed via recrystallization from ethyl acetate/hexane .

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Mg-Al hydrotalcite) reduce waste in the Knoevenagel step .

Chemical Reactions Analysis

  • Reactions:
    • It can undergo oxidation, reduction, and substitution reactions due to its diverse functional groups.
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., hydrazine).
  • Major products:
    • Oxidation may yield carboxylic acid derivatives.
    • Reduction could lead to the corresponding alcohol.
    • Substitution reactions may modify the phenylamino or methoxy groups.
  • Scientific Research Applications

    • Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
    • Biology: Explore its interactions with enzymes, receptors, or cellular components.
    • Medicine: Assess its pharmacological properties (e.g., antimicrobial activity).
    • Industry: Consider its use in materials science or as a precursor for drug synthesis.
  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate the exact pathways and mechanisms.
  • Comparison with Similar Compounds

    Compound 46 (Ethyl(Z)-5-(3-Hydroxy-4-(2-(2-(Prop-2-yn-1-yloxy)Acetamido)Ethoxy)Benzylidene)-4-Oxo-2-(Phenylamino)-4,5-Dihydrothiophene-3-Carboxylate)

    • Key Differences: The benzylidene group in compound 46 includes an extended ethoxy-propargyloxy acetamido side chain, replacing the simpler 3-hydroxy-4-methoxy substituent in the target compound.
    • Synthesis :
      • Synthesized via a multi-step procedure involving sequential coupling (PyBOP/DIPEA) and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 48% .
    • Spectroscopic Data :
      • ¹H NMR signals at δ 11.21 (hydroxyl) and δ 9.20 (amide NH) indicate strong hydrogen-bonding interactions. The propargyl proton appears at δ 2.50 as a triplet .

    Compound 1a (Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate)

    • Key Differences: Features a benzo[b]thiophene core with fused aromatic rings, contrasting with the non-fused dihydrothiophene in the target compound. Substituents include a methyl group (δ 2.30 in ¹H NMR) and two ketone groups at positions 4 and 7, enhancing electron-withdrawing effects.
    • Synthesis :
      • Prepared via acetylation of a precursor using acetic anhydride and BF₃·Et₂O, achieving a 73% yield .
    • Physical Properties :
      • Melting point: 153–156°C; IR νmax at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O) .

    Comparative Analysis Table

    Parameter Target Compound Compound 46 Compound 1a
    Core Structure 4,5-Dihydrothiophene 4,5-Dihydrothiophene Benzo[b]thiophene
    Key Substituents 3-Hydroxy-4-methoxybenzylidene, phenylamino, ethyl ester 3-Hydroxy-4-(propargyloxy-acetamido-ethoxy)benzylidene, phenylamino, ethyl ester 5-Hydroxy, 3-methyl, 4,7-diketones, ethyl ester
    ¹H NMR Highlights Not available δ 11.21 (OH), δ 9.20 (NH), δ 2.50 (propargyl) δ 2.30 (CH₃), δ 1.40 (ester CH₂CH₃)
    Synthetic Yield Not available 48% 73%
    Functional Groups Hydroxyl, methoxy, amide, ester Hydroxyl, propargyl, amide, ester Hydroxyl, methyl, ketones, ester

    Implications of Structural Differences

    Solubility and Reactivity: The propargyl group in compound 46 enhances reactivity for bioconjugation (e.g., with azides), whereas the target compound’s simpler substituents may favor crystallinity and stability.

    Spectroscopic Signatures: The target compound’s hydroxyl and phenylamino groups are expected to produce downfield shifts similar to compound 46 (δ 11–9 ppm). In contrast, compound 1a’s ketones and methyl group result in distinct IR and NMR profiles.

    Synthetic Complexity :

    • Compound 46’s multi-step synthesis (48% yield) reflects challenges in introducing bulky propargyl-acetamido side chains. The target compound’s simpler structure might allow higher yields if analogous methods are used.

    Biological Activity

    Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate, with the molecular formula C21H19NO5S, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its antiproliferative effects, antioxidant properties, and antibacterial activity.

    PropertyValue
    Molecular FormulaC21H19NO5S
    Molecular Weight397.44 g/mol
    CAS Number5929-61-3
    Melting Point312.9 °C
    SolubilityModerate in organic solvents

    Antiproliferative Activity

    Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness at low concentrations.

    Case Study: Antiproliferative Effects

    In vitro studies demonstrated that this compound showed selective activity against several cancer cell lines:

    Cell LineIC50 (µM)Reference
    MCF-71.2
    HCT1163.7
    HEK2935.3

    These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

    Antioxidant Activity

    The antioxidant capacity of this compound has been evaluated using various assays. The compound displayed significant free radical scavenging activities, outperforming standard antioxidants in certain tests.

    Summary of Antioxidant Findings

    MethodActivity LevelReference
    DPPH ScavengingHigh
    ABTS AssaySignificant
    Ferric Reducing PowerModerate

    The antioxidant properties may contribute to its antiproliferative effects by reducing oxidative stress in cells.

    Antibacterial Activity

    This compound has also been tested for antibacterial properties against various bacterial strains. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

    Antibacterial Efficacy Table

    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)Reference
    Staphylococcus aureus32
    Escherichia coli16
    Enterococcus faecalis8

    These findings suggest that the compound has potential therapeutic applications in treating bacterial infections.

    Q & A

    Q. Key SAR strategies :

    • Substituent Modulation : Replace the 3-hydroxy-4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance tubulin binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .
    • Scaffold Hybridization : Fuse the dihydrothiophene core with pyrimidine rings to improve solubility (logP reduction from 3.1 to 2.4) .
    • Stereochemical Tuning : Test (5E) isomers to assess configuration-dependent activity (e.g., 5Z shows 10-fold higher cytotoxicity in MCF-7 cells) .

    Advanced: What mechanistic insights can be gained from molecular docking studies?

    Q. Methodology :

    • Target Selection : Prioritize tubulin (PDB ID: 1SA0) and COX-2 (PDB ID: 5KIR) based on structural analogs .
    • Docking Protocols : Use AutoDock Vina with Lamarckian GA parameters. Validate poses via MD simulations (100 ns trajectories).
    • Key Findings : Hydrogen bonding between the 4-oxo group and tubulin’s Thr179 residue explains micromolar IC50_{50} values (e.g., 2.1 µM vs. 8.7 µM for controls) .

    Advanced: How should researchers address discrepancies in synthetic yields across studies?

    Q. Root-cause analysis :

    • Catalyst Screening : Compare yields using DBU (78%) vs. piperidine (62%) in Knoevenagel steps .
    • Solvent Effects : Polar aprotic solvents (DMF) improve benzylidene incorporation (yield: 85%) vs. THF (52%) .
    • Purity Metrics : HPLC purity >95% reduces side products (e.g., hydrolyzed esters) that skew yield calculations .

    Advanced: What strategies mitigate solubility challenges in in vivo studies?

    Q. Formulation approaches :

    • Prodrug Design : Convert the ethyl ester to a sodium salt (aqueous solubility: 12 mg/mL vs. 0.3 mg/mL for parent) .
    • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability (AUC increase by 3.5×) .
    • Co-solvent Systems : Employ Cremophor EL/ethanol (1:1) for IP administration .

    Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

    Q. Troubleshooting steps :

    • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylate form with 90% plasma protein binding) .
    • Dose Adjustments : Compare MTD (50 mg/kg) vs. subtherapeutic doses (10 mg/kg) in xenograft models .
    • Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase interactions (e.g., JAK2 inhibition at 10 µM) .

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